3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of a naphthalene derivative followed by methoxylation and hydroxylation. One common method involves the reduction of 3-methoxy-2-naphthol using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is purified by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction and substitution reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further hydrogenated to reduce the aromaticity of the naphthalene ring.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate
Properties
CAS No. |
3579-88-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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